2-Butanone

描述

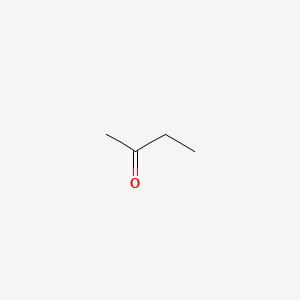

2-Butanone (CAS 78-93-3), also known as methyl ethyl ketone (MEK), is a colorless, volatile liquid with a characteristic acetone-like odor. Its molecular formula is C₄H₈O, and it has a molecular weight of 72.11 g/mol . Key physical properties include a boiling point of 79.6°C, a melting point of -86.3°C, and a density of 0.805 g/cm³ at 20°C .

This compound is widely used as a solvent in paints, adhesives, and coatings due to its high solvency power and rapid evaporation rate . Industrially, it is produced via catalytic dehydrogenation of 2-butanol or through metabolic engineering in microorganisms like Klebsiella pneumoniae, which converts glucose into this compound via the 2,3-butanediol pathway .

准备方法

Industrial Catalytic Oxidation of n-Butane

Reaction Mechanism and Catalytic Systems

The direct oxidation of n-butane using molecular oxygen represents a streamlined industrial method for 2-butanone production. This single-step process bypasses traditional multi-step routes involving butanol dehydrogenation . The reaction occurs via a free-radical mechanism, where n-butane undergoes partial oxidation to form this compound and 2-butanol as primary products. Transition metal-containing aluminum phosphate catalysts, particularly vanadium-doped aluminophosphates (VAlPOs), are critical for activating molecular oxygen and stabilizing intermediates .

Catalytic Performance and Selectivity

Table 1 summarizes key parameters for n-butane oxidation using VAlPSO-34 catalyst :

| Parameter | Optimal Range | Example Conditions |

|---|---|---|

| Temperature | 80–130°C | 100°C |

| Pressure | 0.5–5 MPa | 4 MPa |

| Catalyst Loading | 0.02–1 wt% of n-butane | 20 mg catalyst/4 g C₄H₁₀ |

| Selectivity Improving Agent | Water, pyridine, H₂O₂ | 0.5 wt% H₂O₂ |

Under these conditions, 60–70% selectivity toward this compound and 2-butanol is achieved, with total hydrocarbon conversion rates of 15–20% . The porous structure of VAlPSO-34 (3–10 Å pore diameter) enhances mass transfer and reduces coke formation compared to amorphous catalysts .

Electrochemical Reduction of Fermentation-Derived Acetoin

Integrated Biotechnological-Electrochemical Process

Recent advances combine microbial fermentation with electrocatalysis to produce this compound from renewable biomass. Clostridium species convert sugars to acetoin (3-hydroxy-2-butanone), which is electrochemically reduced to MEK in a divided cell reactor .

Electrode Reactions and Efficiency

The cathodic reduction of acetoin proceeds via:

Using a Pb cathode and Pt anode in 0.5 M H₂SO₄, 50 g/L acetoin fermentation broth achieves:

-

Current Density : 10 mA/cm²

-

Faradaic Efficiency : 65–70%

-

This compound Yield : 50% (25 g/L)

Table 2 compares model solutions vs. fermentation broth performance :

| Substrate | Yield (%) | Selectivity (%) | Energy Consumption (kWh/kg) |

|---|---|---|---|

| Pure Acetoin (50 g/L) | 58 | 85 | 8.2 |

| Fermentation Broth | 50 | 80 | 9.1 |

Impurities in the broth (e.g., residual sugars, proteins) reduce efficiency by 8–12%, necessitating pretreatment steps .

Biotechnological Production via Engineered Microbial Pathways

Saccharomyces cerevisiae Metabolic Engineering

A novel pathway in S. cerevisiae utilizes a vitamin B₁₂-dependent diol dehydratase (PduCDE) from Lactobacillus reuteri to convert meso-2,3-butanediol to butanone, followed by NADH-dependent reduction to 2-butanol . Key genetic modifications include:

-

Deletion of glycerol-3-phosphate dehydrogenase (GPD1/2) to redirect NADH flux

-

Heterologous expression of pduCDE (dehydratase) and adh2 (secondary alcohol dehydrogenase from Gordonia sp.)

Process Conditions and Yield

Under anaerobic fermentation with 3 g/L meso-2,3-butanediol and 1 g/L adenosylcobalamin:

Table 3 highlights challenges in microbial production :

| Limitation | Impact | Mitigation Strategy |

|---|---|---|

| Low B₁₂ uptake | Reduced dehydratase activity | Cobalamin supplementation |

| NADH scarcity | Incomplete acetoin reduction | Anaerobic cultivation |

| Toxicity of intermediates | Cell growth inhibition | In situ product removal |

Traditional Methods: Dehydrogenation of 2-Butanol

While largely supplanted by direct oxidation, 2-butanol dehydrogenation remains relevant in niche applications. The reaction:

proceeds at 350–400°C with 70–75% conversion per pass . Modern catalysts like Cu-Zn-Al oxides improve selectivity to 90% at lower temperatures (250–300°C) .

化学反应分析

Atmospheric Oxidation

2-Butanone undergoes gas-phase reactions with hydroxyl radicals (- OH) in the atmosphere, forming intermediates like acetic acid and formaldehyde. Key parameters include:

| Reaction Conditions | Half-Life | Rate Constant (cm³/molecule·s) | Source |

|---|---|---|---|

| 25°C, 5×10⁵ - OH/cm³ | 21 hours | 1.85×10⁻¹¹ | |

| Simulated sunlight | 9.8 hours | - |

This degradation pathway contributes to its environmental persistence profile .

Metabolic Oxidation

In mammals, this compound is oxidized to 3-hydroxy-2-butanone via hepatic cytochrome P450 enzymes. Guinea pigs metabolize 78% of inhaled this compound through this route, with urinary excretion of glucuronide or sulfate conjugates .

Catalytic Hydrogenation

Industrial production involves dehydrogenation of 2-butanol over copper or zinc catalysts at elevated temperatures :

Metabolic Reduction

Reductive pathways convert this compound to 2-butanol in guinea pigs, accounting for ~4% of total metabolism .

Grignard Reagent Reactions

This compound reacts with Grignard reagents (e.g., RMgX) to form tertiary alcohols:

Reaction with Ammonia and Amines

This compound reacts with aliphatic amines or ammonia under controlled conditions to form imines or Schiff bases, though these reactions are less common industrially .

Aldol Condensation

Under basic conditions, this compound undergoes self-condensation to form 5-methyl-3-heptanone , though this reaction is limited by steric hindrance from the methyl and ethyl groups .

Knoevenagel Condensation

With active methylene compounds (e.g., malononitrile), this compound forms α,β-unsaturated ketones, useful in polymer synthesis .

Hazardous Reactions

This compound exhibits reactivity with:

Photolysis

Direct photolysis is negligible, but indirect photooxidation via hydroxyl radicals dominates (half-life: 9.8–21 hours) .

Biodegradation

This compound is readily biodegradable (98% degradation in 28 days under aerobic conditions) , with microbial pathways mirroring mammalian metabolism .

科学研究应用

Solvent in Various Industries

2-Butanone serves as a solvent in multiple applications, including:

- Paints and Coatings : Utilized for its ability to dissolve resins and polymers, enhancing the application properties of paints and coatings.

- Adhesives : Acts as a solvent for adhesives used in woodworking, automotive, and construction industries.

- Printing Inks : Employed in the formulation of inks due to its excellent solvency characteristics.

Chemical Intermediate

In the chemical industry, this compound is used as:

- An activator for oxidative reactions.

- An extractive agent in the separation processes of various compounds.

- A precursor for synthesizing other chemicals such as methyl isobutyl ketone (MIBK) and various pharmaceuticals .

Production of Synthetic Materials

This compound is integral in producing synthetic materials:

- Synthetic Leathers : Used in the manufacturing process for its solvency properties.

- Transparent Papers : Acts as a solvent in the production of specialty papers.

- Aluminum Foil : Utilized in the coating processes to enhance adhesion .

Environmental and Health Considerations

While this compound is widely used, it also poses certain environmental and health risks. It can volatilize into the atmosphere and has been detected in various environmental media. The compound is classified as a low-level hazardous air pollutant but was removed from the list in 2005 due to improved handling practices .

Case Study 1: Biotechnological Production

A notable study involved engineering Klebsiella pneumoniae to produce this compound directly from glucose. By modifying its metabolic pathways, researchers achieved a production yield of up to 450 mg/L under optimized conditions. This biotechnological approach highlights the potential for sustainable production methods for this compound .

Case Study 2: Remediation Technologies

Research on steam-enhanced remediation techniques demonstrated the effectiveness of using this compound in treating contaminated sites with dense non-aqueous phase liquids (DNAPLs). The study indicated that this compound could aid in mobilizing contaminants, thus facilitating their removal from fractured rock environments .

Data Tables

| Application Area | Specific Uses | Industry Impact |

|---|---|---|

| Solvent | Paints, adhesives, printing inks | Enhances product performance |

| Chemical Intermediate | Activator for reactions, extraction agent | Critical for chemical synthesis |

| Synthetic Materials | Production of synthetic leathers, transparent papers | Expands material capabilities |

| Environmental Remediation | Treatment of contaminated sites | Improves site recovery |

作用机制

丁酮主要通过其作为溶剂的作用发挥作用。它可以溶解各种有机化合物,使其在各种化学过程中有用。 其作用机制中涉及的分子靶点和途径包括溶质的溶解以及通过提供反应物相互作用的介质来促进化学反应 .

相似化合物的比较

Structural and Functional Group Analysis

2-Butanone belongs to the ketone family, characterized by a carbonyl group (C=O) bonded to two alkyl groups. Below is a structural comparison with other ketones and solvents:

| Compound | Structure | Functional Group | Key Structural Feature |

|---|---|---|---|

| This compound | CH₃-C(O)-CH₂-CH₃ | Ketone | Linear chain with a central carbonyl group |

| Acetone | CH₃-C(O)-CH₃ | Ketone | Simplest ketone (three-carbon chain) |

| Cyclohexanone | Cyclohexyl-C(O)- | Ketone | Cyclic structure with carbonyl group |

| Ethyl Acetate | CH₃-C(O)-O-CH₂-CH₃ | Ester | Ester group (carbonyl + ether linkage) |

Physical and Chemical Properties

The table below compares critical properties of this compound with similar solvents and ketones:

| Property | This compound | Acetone | Cyclohexanone | Ethyl Acetate |

|---|---|---|---|---|

| Boiling Point (°C) | 79.6 | 56.0 | 155.6 | 77.1 |

| Density (g/cm³) | 0.805 | 0.784 | 0.948 | 0.902 |

| Flash Point (°C) | -9 | -20 | 46 | -4 |

| Odor Threshold (ppm) | 5.4 (air) | 1.8 (air) | 0.24 (air) | 4.3 (air) |

| Vapor Pressure (hPa) | 101 at 20°C | 233 at 20°C | 5 at 20°C | 97 at 20°C |

| Molecular Weight | 72.11 | 58.08 | 98.15 | 88.11 |

Key Observations :

- Volatility: Acetone evaporates faster than this compound due to its lower boiling point (-20°C vs. 79.6°C), making it suitable for quick-drying applications .

- Solvent Strength: this compound has higher polarity than ethyl acetate but lower than cyclohexanone, influencing its use in dissolving resins and polymers .

- Safety: this compound’s flash point (-9°C) indicates higher flammability than cyclohexanone, requiring stringent handling protocols .

Toxicity and Environmental Impact

- This compound: Classified as a Category 3 irritant (EU hazard codes). Chronic exposure may cause neurotoxic effects, with an OSHA permissible exposure limit (PEL) of 200 ppm .

- Acetone : Generally recognized as safe (GRAS) at low concentrations but can cause respiratory irritation at >500 ppm .

- Cyclohexanone: Suspected carcinogen with stricter exposure limits (50 ppm OSHA PEL) .

生物活性

2-Butanone, also known as methyl ethyl ketone (MEK), is a volatile organic compound with significant industrial and biological relevance. This article details its biological activity, including metabolism, toxicological effects, and potential therapeutic applications, supported by data tables and case studies.

This compound is a colorless liquid with a sweet odor, commonly used as a solvent in various industrial applications. It is produced naturally in small amounts during the catabolism of isoleucine in humans and other organisms . The absorption of this compound occurs primarily through inhalation and dermal exposure, with rapid distribution in the body due to its lipophilic nature.

Metabolism

The metabolism of this compound involves its conversion into several metabolites, primarily through the action of cytochrome P450 enzymes. Key findings include:

- Metabolites : Two primary metabolites identified in human urine after exposure are 3-hydroxy-2-butanone and 2,3-butanediol .

- Physiologically Based Pharmacokinetic (PBPK) Modeling : Studies suggest that metabolic saturation may occur at exposure concentrations near 100 ppm at rest and 50 ppm during exercise .

- Animal Studies : In rats exposed to high concentrations of this compound (600 ppm for extended periods), significant alterations in liver enzyme activities were observed, indicating potential hepatotoxic effects .

Toxicological Effects

The toxicological profile of this compound reveals both acute and chronic effects, particularly on the nervous system and liver.

Acute Toxicity

- Survival Rates : In acute exposure studies, mice exposed to saturated vapor concentrations (estimated at 103,000 ppm) had a mean survival time of approximately 43 minutes .

- Neurological Effects : Symptoms such as incoordination and loss of consciousness were reported in guinea pigs exposed to high concentrations (10,000 ppm) within hours .

Chronic Toxicity

- Liver Effects : Long-term exposure to lower concentrations (e.g., 5,000 ppm for 90 days) resulted in increased liver weights without significant changes in serum hepatic enzyme levels, suggesting mild hepatotoxicity without overt damage .

- Behavioral Changes : Neurobehavioral tests on juvenile baboons exposed to 100 ppm indicated early signs of narcosis and impaired time perception .

Case Study 1: Occupational Exposure

A study involving workers exposed to this compound showed a correlation between air concentrations and blood/urine levels of unmetabolized this compound. This highlights the importance of monitoring occupational exposure levels to prevent potential health risks associated with chronic exposure .

Case Study 2: Engineered Biosynthesis

Recent research demonstrated the engineering of Escherichia coli to synthesize this compound from glucose. This biotechnological approach not only provides a renewable method for producing this compound but also illustrates its potential application in synthetic biology for sustainable chemical production .

Table 1: Summary of Toxicological Findings

| Study Reference | Exposure Concentration | Species | Observed Effects |

|---|---|---|---|

| LaBelle & Brieger | ~103,000 ppm | Mice | Mean survival time ~43 min |

| Altenkirch et al. | 6,000 ppm | Rats | Severe bronchopneumonia; death within weeks |

| Geller et al. | 100 ppm | Juvenile Baboons | Signs of narcosis; impaired time perception |

| Cavender et al. | 5,000 ppm | Rats | Increased liver weights; no significant enzyme changes |

常见问题

Basic Research Questions

Q. How can the molecular structure of 2-butanone be validated experimentally?

- Methodological Answer : Use techniques like gas chromatography-mass spectrometry (GC-MS) coupled with nuclear magnetic resonance (NMR) spectroscopy. Compare experimental spectral data (e.g., H and C NMR peaks) with theoretical predictions based on its SMILES code (CCC(C)=O) and InChIKey (ZWEHNKRNPOVVGH-UHFFFAOYSA-N) . For 3D structural validation, import the SDF/MOL file into cheminformatics software to analyze bond lengths, angles, and torsional conformations .

Q. What are the recommended protocols for handling this compound safely in laboratory settings?

- Methodological Answer : Store this compound in explosion-proof areas at temperatures below 25°C, away from ignition sources. Use local exhaust ventilation and personal protective equipment (PPE) such as nitrile gloves and safety goggles. In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of waste in sealed containers per EPA guidelines .

Q. How can researchers quantify this compound in environmental samples (e.g., water, air)?

- Methodological Answer : For air sampling, employ NIOSH Method 2500 using charcoal tubes, followed by carbon disulfide desorption and GC analysis with flame ionization detection (FID). For aqueous samples, perform liquid-liquid extraction with dichloromethane and analyze via GC-MS with a detection limit of 0.1 µg/L .

Q. What experimental parameters influence the volatility of this compound in solvent-based reactions?

- Methodological Answer : Monitor boiling point (79–81°C) and vapor pressure (95.2 mmHg at 20°C). Optimize reaction conditions by adjusting temperature, pressure, and solvent polarity. Use headspace GC to measure vapor-phase concentrations during kinetic studies .

Advanced Research Questions

Q. How can contradictory data on this compound’s aquatic toxicity be resolved?

- Methodological Answer : Conduct meta-analysis of ecotoxicological studies (e.g., LC50 values for fish), accounting for variables like pH, dissolved oxygen, and test species sensitivity. Use probabilistic models (e.g., species sensitivity distributions) to derive water quality criteria. Cross-validate with in vitro assays (e.g., algal growth inhibition) .

Q. What statistical approaches are suitable for analyzing skewed this compound concentration data in environmental monitoring?

- Methodological Answer : Apply log-normal transformation to address skewness (e.g., ln[this compound]). Calculate geometric means and 97.5% upper confidence limits (UCLs) using maximum likelihood estimation (MLE). Compare with non-parametric methods (e.g., Kaplan-Meier) for censored data below detection limits .

Q. How does this compound’s ketone group influence its reactivity in organic synthesis?

- Methodological Answer : Investigate nucleophilic addition reactions (e.g., Grignard reagents) using density functional theory (DFT) to model transition states. Experimentally track reaction kinetics via infrared (IR) spectroscopy, focusing on carbonyl stretching frequencies (~1715 cm) .

Q. What mechanisms underlie this compound’s neurotoxic effects in mammalian models?

- Methodological Answer : Expose in vitro neuronal cultures to this compound (10–100 µM) and measure oxidative stress markers (e.g., glutathione depletion, lipid peroxidation). Use patch-clamp electrophysiology to assess disruptions in ion channel function. Validate findings with in vivo rodent studies (e.g., open-field behavioral assays) .

属性

IUPAC Name |

butan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O/c1-3-4(2)5/h3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWEHNKRNPOVVGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O, Array | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | METHYL ETHYL KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1105 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | METHYL ETHYL KETONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0179 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3021516 | |

| Record name | Methyl ethyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

72.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methyl ethyl ketone appears as colorless fairly volatile liquid with a pleasant pungent odor. Flash point 20 °F. Vapors heavier than air. Does not react with water or many common materials. Stable in normal transportation. Irritates the nose, eyes, and throat. Combustion may produce toxic materials. Density 6.7 lb / gal. Used as a solvent, for making other chemicals, and for production of wax from petroleum., Liquid; Water or Solvent Wet Solid, Colorless liquid with a moderately sharp, fragrant, mint- or acetone-like odor; [NIOSH], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless, mobile liquid with an ethereal, nauseating odour, Colorless liquid with a moderately sharp, fragrant, mint- or acetone-like odor. | |

| Record name | METHYL ETHYL KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1105 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Butanone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/320 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Butanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000474 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | METHYL ETHYL KETONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0179 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-Butanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/406/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | 2-BUTANONE (METHYL ETHYL KETONE; MEK) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/680 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2-Butanone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0069.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

175.3 °F at 760 mmHg (NTP, 1992), 79.59 °C, 78.60 to 80.00 °C. @ 760.00 mm Hg, 80 °C, 175 °F | |

| Details | The Good Scents Company Information System | |

| Record name | METHYL ETHYL KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1105 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | The Good Scents Company Information System | |

| Record name | METHYL ETHYL KETONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/99 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | The Good Scents Company Information System | |

| Record name | Butanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000474 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Details | The Good Scents Company Information System | |

| Record name | METHYL ETHYL KETONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0179 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | The Good Scents Company Information System | |

| Record name | 2-BUTANONE (METHYL ETHYL KETONE; MEK) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/680 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Details | The Good Scents Company Information System | |

| Record name | 2-Butanone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0069.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

26 °F (NTP, 1992), 26 °F, 16 °F (-9 °C) (Closed cup), -9 °C (closed cup), -9 °C c.c., 16 °F | |

| Details | Pohanish, R.P. (ed). Sittig's Handbook of Toxic and Hazardous Chemical Carcinogens 6th Edition Volume 1: A-K,Volume 2: L-Z. William Andrew, Waltham, MA 2012, p. 1802 | |

| Record name | METHYL ETHYL KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1105 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Pohanish, R.P. (ed). Sittig's Handbook of Toxic and Hazardous Chemical Carcinogens 6th Edition Volume 1: A-K,Volume 2: L-Z. William Andrew, Waltham, MA 2012, p. 1802 | |

| Record name | 2-Butanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/320 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Details | Pohanish, R.P. (ed). Sittig's Handbook of Toxic and Hazardous Chemical Carcinogens 6th Edition Volume 1: A-K,Volume 2: L-Z. William Andrew, Waltham, MA 2012, p. 1802 | |

| Record name | METHYL ETHYL KETONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/99 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Pohanish, R.P. (ed). Sittig's Handbook of Toxic and Hazardous Chemical Carcinogens 6th Edition Volume 1: A-K,Volume 2: L-Z. William Andrew, Waltham, MA 2012, p. 1802 | |

| Record name | METHYL ETHYL KETONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0179 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | Pohanish, R.P. (ed). Sittig's Handbook of Toxic and Hazardous Chemical Carcinogens 6th Edition Volume 1: A-K,Volume 2: L-Z. William Andrew, Waltham, MA 2012, p. 1802 | |

| Record name | 2-BUTANONE (METHYL ETHYL KETONE; MEK) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/680 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Details | Pohanish, R.P. (ed). Sittig's Handbook of Toxic and Hazardous Chemical Carcinogens 6th Edition Volume 1: A-K,Volume 2: L-Z. William Andrew, Waltham, MA 2012, p. 1802 | |

| Record name | 2-Butanone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0069.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992), Constant boiling mixture with water, BP 73.4 °C, contains 88.7% methyl ethyl ketone (MEK); Solubility of water in MEK is 12.5% at 25 °C, In water, 2.23X10+5 mg/L at 25 °C, In water, 3.13X10+5 mg/L at 10 °C; 2.11X10+5 mg/L at 25 °C; 1.6X10+5 mg/L at 90 °C, Soluble in benzene, alcohol, and ether; miscible with oils, Miscible with ethanol, ether, acetone, benzene, chloroform, 223.0 mg/mL, Solubility in water, g/100ml at 20 °C: 29 (good), miscible with alcohol, ether, most fixed oils; 1 ml in 4 ml water, 28% | |

| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-78 | |

| Record name | METHYL ETHYL KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1105 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-78 | |

| Record name | METHYL ETHYL KETONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/99 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-78 | |

| Record name | Butanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000474 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-78 | |

| Record name | METHYL ETHYL KETONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0179 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-78 | |

| Record name | 2-Butanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/406/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-78 | |

| Record name | 2-Butanone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0069.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.806 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.805 at 20 °C/4 °C; 0.7997 at 25 °C/4 °C; 0.8255 at 0 °C/4 °C, Bulk density: 6.71 lb/gal at 20 °C, Relative density (water = 1): 0.8, 0.801-0.803, 0.81 | |

| Details | Lewis, R.J. Sr.; Hawley's Condensed Chemical Dictionary 15th Edition. John Wiley & Sons, Inc. New York, NY 2007., p. 829 | |

| Record name | METHYL ETHYL KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1105 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Lewis, R.J. Sr.; Hawley's Condensed Chemical Dictionary 15th Edition. John Wiley & Sons, Inc. New York, NY 2007., p. 829 | |

| Record name | METHYL ETHYL KETONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/99 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Lewis, R.J. Sr.; Hawley's Condensed Chemical Dictionary 15th Edition. John Wiley & Sons, Inc. New York, NY 2007., p. 829 | |

| Record name | METHYL ETHYL KETONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0179 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | Lewis, R.J. Sr.; Hawley's Condensed Chemical Dictionary 15th Edition. John Wiley & Sons, Inc. New York, NY 2007., p. 829 | |

| Record name | 2-Butanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/406/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Details | Lewis, R.J. Sr.; Hawley's Condensed Chemical Dictionary 15th Edition. John Wiley & Sons, Inc. New York, NY 2007., p. 829 | |

| Record name | 2-BUTANONE (METHYL ETHYL KETONE; MEK) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/680 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Details | Lewis, R.J. Sr.; Hawley's Condensed Chemical Dictionary 15th Edition. John Wiley & Sons, Inc. New York, NY 2007., p. 829 | |

| Record name | 2-Butanone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0069.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

2.42 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.41 (Air= 1), Relative vapor density (air = 1): 2.41, 2.42 | |

| Details | Verschueren, K. Handbook of Environmental Data on Organic Chemicals. Volumes 1-2. 4th ed. John Wiley & Sons. New York, NY. 2001, p. V2: 1492 | |

| Record name | METHYL ETHYL KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1105 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Verschueren, K. Handbook of Environmental Data on Organic Chemicals. Volumes 1-2. 4th ed. John Wiley & Sons. New York, NY. 2001, p. V2: 1492 | |

| Record name | METHYL ETHYL KETONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/99 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Verschueren, K. Handbook of Environmental Data on Organic Chemicals. Volumes 1-2. 4th ed. John Wiley & Sons. New York, NY. 2001, p. V2: 1492 | |

| Record name | METHYL ETHYL KETONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0179 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | Verschueren, K. Handbook of Environmental Data on Organic Chemicals. Volumes 1-2. 4th ed. John Wiley & Sons. New York, NY. 2001, p. V2: 1492 | |

| Record name | 2-BUTANONE (METHYL ETHYL KETONE; MEK) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/680 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

77.5 mmHg at 68 °F ; 100 mmHg at 77.0 °F (NTP, 1992), 90.6 [mmHg], 90.6 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 10.5, 78 mmHg | |

| Details | PMID:7676461, Alarie Y et al; Toxicol Appl Pharmacol 134: 92-99 (1995) | |

| Record name | METHYL ETHYL KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1105 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | PMID:7676461, Alarie Y et al; Toxicol Appl Pharmacol 134: 92-99 (1995) | |

| Record name | 2-Butanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/320 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Details | PMID:7676461, Alarie Y et al; Toxicol Appl Pharmacol 134: 92-99 (1995) | |

| Record name | METHYL ETHYL KETONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/99 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | PMID:7676461, Alarie Y et al; Toxicol Appl Pharmacol 134: 92-99 (1995) | |

| Record name | METHYL ETHYL KETONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0179 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | PMID:7676461, Alarie Y et al; Toxicol Appl Pharmacol 134: 92-99 (1995) | |

| Record name | 2-BUTANONE (METHYL ETHYL KETONE; MEK) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/680 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Details | PMID:7676461, Alarie Y et al; Toxicol Appl Pharmacol 134: 92-99 (1995) | |

| Record name | 2-Butanone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0069.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless liquid | |

CAS No. |

78-93-3 | |

| Record name | METHYL ETHYL KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1105 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl ethyl ketone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl ethyl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078933 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl ethyl ketone | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/methyl-ethyl-ketone-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | 2-Butanone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl ethyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.054 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL ETHYL KETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6PT9KLV9IO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHYL ETHYL KETONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/99 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Butanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000474 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | METHYL ETHYL KETONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0179 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-BUTANONE (METHYL ETHYL KETONE; MEK) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/680 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2-Butanone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/EL62CCF8.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-123.3 °F (NTP, 1992), -86.67 °C, -86.6 °C, -86 °C, -123 °F | |

| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-78 | |

| Record name | METHYL ETHYL KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1105 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-78 | |

| Record name | METHYL ETHYL KETONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/99 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-78 | |

| Record name | Butanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000474 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-78 | |

| Record name | METHYL ETHYL KETONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0179 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-78 | |

| Record name | 2-BUTANONE (METHYL ETHYL KETONE; MEK) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/680 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-78 | |

| Record name | 2-Butanone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0069.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。